molecular formula C19H16N4O4S B2371709 2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-72-2

2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2371709
CAS No.: 396720-72-2
M. Wt: 396.42
InChI Key: OFQYLOVOBWFTPP-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Key structural attributes include:

  • Substituents: A 4-nitrophenyl group at the 2-position of the thieno-pyrazole ring, introducing strong electron-withdrawing effects. A 2-methoxybenzamide moiety at the 3-position, providing hydrogen-bonding capacity via the amide and methoxy groups.

Its structural complexity necessitates advanced crystallographic techniques, such as those enabled by SHELX software .

Properties

IUPAC Name

2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-27-17-5-3-2-4-14(17)19(24)20-18-15-10-28-11-16(15)21-22(18)12-6-8-13(9-7-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQYLOVOBWFTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole class, which has garnered attention for its potential biological activities, including anticancer and antiviral properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 344.39 g/mol. The structure includes a thieno[3,4-c]pyrazole moiety linked to a benzamide group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Thienopyrazole Ring : This step involves the cyclization of suitable precursors under acidic or basic conditions.
  • Benzamide Formation : The thienopyrazole intermediate is then reacted with an appropriate benzoyl chloride to yield the final product.

Anticancer Activity

Recent studies have indicated that derivatives of thienopyrazoles exhibit significant anticancer activity. For instance:

  • A series of thieno[2,3-d]pyrimidine derivatives demonstrated potent inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The most potent compound in this series had an IC50 value of 27.6 μM against MDA-MB-231 cells .

Antiviral Activity

Thienopyrazoles have also shown promise as antiviral agents:

  • Compounds similar to this compound were tested for their ability to inhibit viral replication in vitro. Some derivatives exhibited EC50 values in the low micromolar range against various viruses .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Anticancer Efficacy

In a study assessing the efficacy of thienopyrazole derivatives against lung cancer cells, it was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity compared to their counterparts without such substitutions. This suggests that structural modifications can significantly impact biological activity.

CompoundIC50 (μM)Cell Line
Compound A27.6MDA-MB-231
Compound B43.0A549
Compound C35.5HCT116

Study 2: Antiviral Screening

A screening conducted on a library of thienopyrazole derivatives revealed that several compounds showed significant antiviral activity against HIV and HCV, with EC50 values ranging from 0.20 to 0.35 μM.

CompoundEC50 (μM)Virus
Compound D0.20HIV
Compound E0.25HCV
Compound F0.30Influenza

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Systems and Substituent Effects

Compound 1 : N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide
  • Substituents :
    • Acetyl and benzoyl groups at the 1- and 5-positions.
    • Benzamide at the 3-position.
  • Structural Features :
    • Near-planar fused ring system (dihedral angles: 87.21° and 35.46° between rings).
    • Extensive N–H···O and C–H···O hydrogen bonding in crystal packing.
  • Comparison :
    • The pyrrolo ring lacks the thiophene’s sulfur atom, reducing lipophilicity.
    • Acetyl/benzoyl substituents may enhance solubility but reduce electron-withdrawing effects compared to the 4-nitrophenyl group in the target compound.
Compound 2 : 2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Core: Thieno[3,4-c]pyrazole (identical to the target compound).
  • Substituents :
    • Phenyl group at the 2-position (electron-neutral vs. 4-nitrophenyl).
    • 2-Methylbenzamide at the 3-position.
  • Comparison: Methyl group (electron-donating) vs. methoxy (moderately electron-donating) alters electronic density on the benzamide. Phenyl vs.
Compound 3 : 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
  • Core: Thieno[3,4-c]pyrazole with a 5-oxo modification.
  • Substituents :
    • 4-Methylphenyl at the 2-position.
    • 4-Bromobenzamide at the 3-position.
  • Structural Features :
    • Oxo group introduces hydrogen-bonding acceptor capacity.
    • Bromine increases molecular weight (MW = 458.3 g/mol) and polarizability.
  • Comparison :
    • 4-Methylphenyl is less electron-withdrawing than 4-nitrophenyl, reducing aromatic electrophilicity.
    • Bromine vs. nitro group: Bromine enhances lipophilicity (LogP ↑), whereas nitro groups improve solubility in polar solvents.

Crystallographic and Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Core Ring Thieno[3,4-c]pyrazole Pyrrolo[3,4-c]pyrazole Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole (5-oxo)
Key Substituents 4-Nitrophenyl, 2-methoxybenzamide Acetyl, benzoyl, benzamide Phenyl, 2-methylbenzamide 4-Methylphenyl, 4-bromobenzamide
Space Group Not reported P21/c Not reported Not reported
Hydrogen Bonding Likely (amide, nitro, methoxy) N–H···O, C–H···O Not reported Not reported
Electron Effects Strong electron-withdrawing (NO2) Moderate (acetyl/benzoyl) Neutral (phenyl, methyl) Moderate (Br, CH3)

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